(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a piperazine core linked to a pyridine-oxadiazole moiety and a phenyl-substituted triazole ring via a methanone bridge. Its structural complexity arises from the integration of three distinct pharmacophores:
- 1,2,4-oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities, often used to enhance bioavailability .
- 1,2,3-triazole: A common scaffold in medicinal chemistry due to its role in click chemistry and interactions with biological targets via π-π stacking .
- Piperazine: A flexible nitrogen-containing ring that improves solubility and modulates receptor binding .
This compound is hypothesized to exhibit antiparasitic or antimicrobial activity based on structural analogs (e.g., imidazo-pyridine-triazole hybrids in ), though specific biological data remain unpublished.
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-15-24-20(26-31-15)16-7-8-19(22-13-16)27-9-11-28(12-10-27)21(30)18-14-23-29(25-18)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMRDWCVIXRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple pharmacophores, including a pyridine , oxadiazole , piperazine , and triazole moiety. These structural components contribute to its diverse biological activities.
Molecular Formula : C18H18N4O2
Molecular Weight : 322.37 g/mol
LogP : 3.170 (indicating moderate lipophilicity)
Water Solubility (LogSw) : -3.53 (suggesting low solubility)
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The oxadiazole moiety has been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against several cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) with IC50 values often in the micromolar range .
Antimicrobial Properties
The compound exhibits antimicrobial activity against both bacterial and fungal strains. The incorporation of the triazole ring enhances its efficacy against resistant strains of bacteria and fungi. Studies indicate that oxadiazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has demonstrated that compounds containing the oxadiazole structure possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety has been linked to inhibiting enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cell signaling pathways associated with apoptosis and proliferation.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of oxadiazole derivatives similar to our compound on human cancer cell lines. The results indicated that compounds with a pyridine ring exhibited enhanced cytotoxicity compared to those without it. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity and PARP cleavage .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Escherichia coli and Candida albicans. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial and antifungal activities. The structure–activity relationship (SAR) analysis indicated that the presence of the triazole ring was critical for enhancing antimicrobial potency .
Summary of Findings
The compound This compound demonstrates promising biological activities across various domains including anticancer, antimicrobial, and anti-inflammatory effects. Its multifaceted mechanisms of action underline its potential as a lead compound for further drug development.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The specific compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research shows that derivatives with oxadiazole structures can inhibit tumor growth by inducing apoptosis in cancer cells. A case study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by disrupting mitochondrial functions and triggering apoptotic pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have reported effective inhibition of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, particularly through modulation of neurotransmitter systems. Studies have suggested that it can enhance synaptic plasticity and protect neurons from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Potential in Treating Psychiatric Disorders
The piperazine moiety in the compound is known to interact with serotonin receptors, which could be beneficial in treating mood disorders. Preliminary studies have shown that similar compounds can alleviate symptoms of depression and anxiety by enhancing serotonergic transmission .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Research has focused on modifying various functional groups to enhance biological activity while minimizing side effects. For example, variations in the triazole ring have been shown to significantly impact the compound's binding affinity to target receptors .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements have led to more efficient synthetic methods that improve yield and purity, facilitating further research into its applications .
Formulation Challenges
Formulating this compound for therapeutic use poses challenges related to solubility and stability. Researchers are exploring nanoparticle formulations to enhance bioavailability and targeted delivery to specific tissues .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are derived from , which describes imidazo-pyridine-triazole hybrids with antileishmanial and antitrypanosomal activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Structural Variations: The target compound replaces the imidazo-pyridine core () with a pyridine-oxadiazole system. This substitution may enhance metabolic stability due to oxadiazole’s resistance to enzymatic degradation .
Physicochemical Properties :
- Melting points and physical states (solid vs. liquid) correlate with substituent polarity. For instance, nitro and chloro groups in 8p and 11b increase crystallinity compared to alkyl chains in 10a .
- The target compound’s lack of polar substituents (e.g., nitro, chloro) suggests moderate solubility, requiring formulation optimization for in vivo studies.
Bioactivity Trends: Cyclopropyl and chloro substituents (e.g., 11b) improve antileishmanial potency (IC₅₀: 1.8 μM) compared to propyl derivatives (10a: IC₅₀: 5.3 μM), highlighting the role of steric and electronic effects .
Q & A
Basic: What are the optimal synthetic routes for this compound?
The synthesis involves multi-step heterocyclic coupling. Initial steps include forming the pyridine-oxadiazole core via condensation of ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate with hydrazine hydrate, followed by cyclization using phosphorus oxychloride . Piperazine integration employs nucleophilic substitution under reflux in ethanol or toluene, while the triazole methanone moiety is introduced via Mannich reactions or coupling with activated carbonyl intermediates . Purification via recrystallization (DMF-EtOH mixtures) and HPLC ensures >95% purity .
Basic: How is purity and structural integrity validated during synthesis?
- TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) monitors reaction progress .
- HPLC (C18 column, acetonitrile-water gradient) confirms purity .
- 1H/13C NMR identifies proton environments (e.g., oxadiazole δ 8.2–8.5 ppm, triazole δ 7.5–7.8 ppm) .
- FT-IR verifies functional groups (e.g., C=O at 1662 cm⁻¹, C-N at 1208 cm⁻¹) .
Advanced: How to resolve contradictions between computational docking predictions and experimental bioactivity data?
Discrepancies may arise from:
- Target flexibility : Molecular docking (e.g., using 14-α-demethylase lanosterol, PDB:3LD6) assumes rigid protein structures. Incorporate molecular dynamics to account for conformational changes .
- Solvent effects : Validate docking scores with in vitro assays (e.g., MIC tests for antifungal activity) under physiologically relevant conditions .
- Metabolite interference : Use LC-MS to identify degradation products that may inhibit/activate off-target pathways .
Advanced: What strategies improve metabolic stability of piperazine-containing analogs?
- Fluorine substitution : Replace hydrogen with fluorine at the piperazine N-position to reduce CYP450-mediated oxidation .
- Methoxy shielding : Introduce methoxy groups on the phenyl ring to sterically hinder oxidative cleavage .
- In vitro microsomal assays : Compare half-life (t½) in human liver microsomes (HLM) to prioritize stable derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton/carbon environments (e.g., piperazine CH2 at δ 3.2–3.5 ppm, triazole C=O at δ 160–165 ppm) .
- HRMS : Confirms molecular weight (e.g., m/z 452.18 [M+H]+) .
- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., P21/c space group) .
Advanced: How does the piperazine moiety influence target binding kinetics?
Piperazine enhances conformational flexibility, enabling hydrogen bonding with residues like Asp108 (in 14-α-demethylase). SAR studies show:
- N-methylation reduces solubility but increases logP (better blood-brain barrier penetration).
- Electron-withdrawing groups (e.g., -CF3) improve affinity for hydrophobic binding pockets .
Advanced: What challenges arise in X-ray crystallography for structural elucidation?
- Crystal growth : Requires slow evaporation from DMSO/EtOH mixtures (1:2) at 4°C .
- Disorder : Partial piperazine rotation may necessitate SHELXL refinement with isotropic displacement parameters .
- H-bond networks : Use Mercury software to map interactions (e.g., triazole N2–H∙∙∙O=C with oxadiazole) .
Basic: What safety protocols are essential during synthesis?
- PPE : Nitrile gloves, lab coat, and fume hood for handling phosphorus oxychloride .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with 10% NaOH before disposal .
- Emergency measures : Immediate ethanol rinsing for skin contact with hydrazine hydrate .
Advanced: How to design SAR studies for optimizing antifungal activity?
- Oxadiazole modifications : Replace 5-methyl with 5-trifluoromethyl to enhance lipophilicity (logP increase by ~0.8) .
- Triazole substitution : Introduce electron-deficient aryl groups (e.g., 4-nitrophenyl) to improve π-π stacking with fungal CYP51 .
- Docking validation : Compare Glide XP scores with MIC values (Candida albicans) to prioritize candidates .
Advanced: How to address poor aqueous solubility in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
